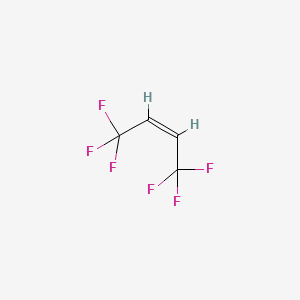

(2Z)-1,1,1,4,4,4-六氟丁-2-烯

描述

Synthesis Analysis

HFB is synthesized through a process called electrochemical fluorination. This process involves the electrolysis of a mixture of HFB and hydrogen fluoride (HF) in a cell containing nickel cathodes and nickel-oxide anodes. The resulting HFB is purified by fractional distillation to obtain high-purity HFB.Molecular Structure Analysis

The molecular structure of HFB is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .科学研究应用

环境安全和工业应用

(2Z)-1,1,1,4,4,4-六氟丁-2-烯以其零臭氧消耗潜力和低全球变暖潜力而闻名,被认为是一种潜在的发泡膨胀剂。其生产涉及钯等催化剂附着在各种材料上,以及使用铋来提高活性和选择性 (Jia et al., 2011)。

合成和化学性质

该化合物从七氟丁-2-烯的合成涉及与亲核试剂的反应,在各种条件下会产生六氟丁-2-炔和六氟丁酮 (Chambers & Roche, 1996)。

电力网络应用

在电气行业中,N2和trans-1,1,1,4,4,4-六氟丁-2-烯的气体混合物是中压设备中SF6的一个有前途的替代品。在各种条件下,包括交流电压应用、介电测试和电弧,其稳定性表现出浓度没有显著变化,暗示对绝缘性能或环境健康没有不利影响 (Alonso et al., 2023)。

分子结构和光谱学

已经研究了顺式和反式1,1,1,4,4,4-六氟丁-2-烯的分子结构和振动光谱,揭示了键长和角度的细节,并提供了有关它们结构性质的见解 (Bürger et al., 1982)。

反应和合成途径

与(2Z)-1,1,1,4,4,4-六氟丁-2-烯密切相关的六氟丁-2-炔参与了包括环加成在内的各种反应,形成具有潜在应用于有机化学和材料科学的复杂化合物。例如,它与环戊二烯的反应会产生双三氟甲基环戊二烯 (Chambers et al., 1996)。

工业生产

已开发了一种从六氯丁二烯合成Z-1,1,1,4,4,4-六氟-2-丁烯的新方法。该方法包括蒸汽相催化氟化、液相脱氯和气相加氢的三步过程,为其工业生产提供了一个潜在途径 (Zhang et al., 2016)。

属性

IUPAC Name |

(Z)-1,1,1,4,4,4-hexafluorobut-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F6/c5-3(6,7)1-2-4(8,9)10/h1-2H/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLOLSXYRJFEOTA-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C\C(F)(F)F)\C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00883476 | |

| Record name | (Z)-1,1,1,4,4,4-Hexafluoro-2-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Butene, 1,1,1,4,4,4-hexafluoro-, (2Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

(2Z)-1,1,1,4,4,4-hexafluorobut-2-ene | |

CAS RN |

692-49-9 | |

| Record name | cis-1,1,1,4,4,4-Hexafluoro-2-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=692-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butene, 1,1,1,4,4,4-hexafluoro-, (2Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000692499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butene, 1,1,1,4,4,4-hexafluoro-, (2Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Z)-1,1,1,4,4,4-Hexafluoro-2-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2Z)-1,1,1,4,4,4-Hexafluorobut-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.217.885 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

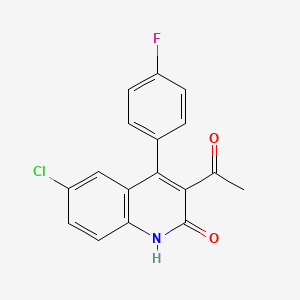

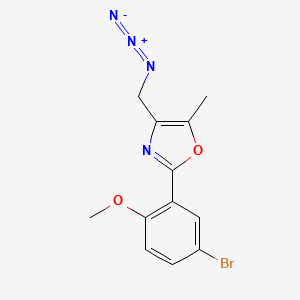

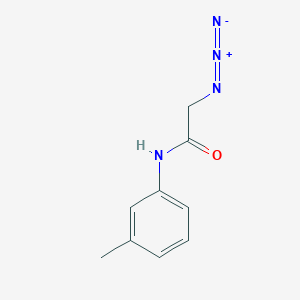

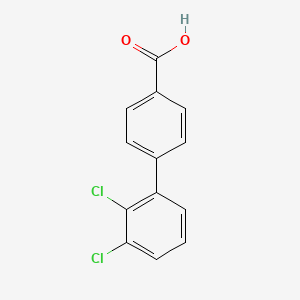

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary applications of HFO-1336mzz(Z)?

A1: Research highlights its use as a component in refrigerant blends, foam blowing agents, and cleaning agents (solvents). [, , , , ] This is largely due to its azeotrope-like properties when combined with specific compounds, leading to consistent composition even during open system use. []

Q2: Why is HFO-1336mzz(Z) considered a more environmentally friendly alternative to traditional refrigerants?

A2: HFO-1336mzz(Z) is touted as a low-GWP alternative to long-lived halogenated greenhouse gases. [] Its shorter atmospheric lifetime potentially translates to a reduced contribution to global warming compared to its predecessors.

Q3: How widespread is the use of HFO-1336mzz(Z)?

A3: Atmospheric measurements reveal its presence since 2018, with increasing detection frequency in various locations. [] Swiss and Dutch emission estimates suggest a growing application of this compound. []

Q4: What is the chemical structure and molecular formula of HFO-1336mzz(Z)?

A4: HFO-1336mzz(Z), chemically named (Z)-1,1,1,4,4,4-hexafluoro-2-butene, has the molecular formula C4H2F6. [, ] It features a double bond between the second and third carbon atoms, with the "Z" designation indicating a cis configuration of the fluorine atoms around the double bond.

Q5: What are the potential environmental concerns associated with HFO-1336mzz(Z)?

A5: While considered an improvement over previous-generation refrigerants, the long-term effects of HFO-1336mzz(Z)'s degradation products remain under investigation. [] Furthermore, its production process may involve the release of potent greenhouse gases like CFC-113a (CF3CCl3). []

Q6: What specific compositions involving HFO-1336mzz(Z) exhibit azeotrope-like behavior?

A6: Studies demonstrate azeotrope-like properties when HFO-1336mzz(Z) is combined with (Z)-1-chloro-3,3,3-trifluoropropene (1233Z), [] 2-chloropropane, [, ] and E-1,1,1,4,4,4-hexafluoro-2-butene. [] Other mixtures explored include combinations with methyl formate, trans-1,2-dichloroethylene, pentane, and various fluorinated hydrocarbons. [, , , ]

Q7: Has HFO-1336mzz(Z) been investigated for use in high-temperature heat pumps?

A7: Yes, research explores its application in high-temperature heat pumps, focusing on its performance at elevated temperatures and compatibility with specific lubricants. [, , ]

Q8: What are the key considerations for formulating HFO-1336mzz(Z) in different applications?

A8: Formulation requires careful consideration of material compatibility, particularly with lubricants and other working fluid components. [, , ] Stability at different temperatures and under various operating conditions is crucial. []

Q9: Are there established analytical methods for detecting and quantifying HFO-1336mzz(Z)?

A9: Atmospheric monitoring involves techniques capable of detecting trace amounts of HFO-1336mzz(Z) and distinguishing it from similar compounds. [] These methods, while not explicitly detailed in the provided abstracts, likely involve advanced chromatographic and spectroscopic techniques. []

Q10: What are the research priorities regarding HFO-1336mzz(Z)?

A10: Future research should focus on understanding the long-term environmental fate of HFO-1336mzz(Z) and its degradation products. [] Developing sustainable production methods that minimize the use and release of high-GWP substances is critical. [] Additionally, optimizing its performance and compatibility in various applications, particularly in high-temperature scenarios, remains important. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl}aniline](/img/structure/B1440546.png)

![2-{[2-(2,2,2-Trifluoroethoxy)ethyl]amino}ethan-1-ol](/img/structure/B1440547.png)

![[5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-yl]methanol](/img/structure/B1440550.png)

![2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B1440551.png)

![tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate](/img/structure/B1440555.png)

![6,7-Dimethylspiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B1440564.png)